3-Cyclobutyl-3-methylazetidine
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Overview
Description
3-Cyclobutyl-3-methylazetidine is a chemical compound with the molecular formula C8H15N It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-3-methylazetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylmethylamine with methyl iodide, followed by cyclization using a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutyl-3-methylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
3-Cyclobutyl-3-methylazetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-3-methylazetidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules. The exact mechanism depends on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring.
Cyclobutylamine: Contains a cyclobutyl group but lacks the azetidine ring.
Methylazetidine: Similar structure but without the cyclobutyl group.
Uniqueness
3-Cyclobutyl-3-methylazetidine is unique due to the presence of both a cyclobutyl group and a methyl group on the azetidine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H15N |
---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
3-cyclobutyl-3-methylazetidine |
InChI |
InChI=1S/C8H15N/c1-8(5-9-6-8)7-3-2-4-7/h7,9H,2-6H2,1H3 |
InChI Key |
ZLDXJEPQELNZAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)C2CCC2 |
Origin of Product |
United States |
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